molecular formula C11H11F2NO B5350757 (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone

(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B5350757
M. Wt: 211.21 g/mol
InChI Key: HIMBTZNXIVPALB-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aromatic Amides and Cyclic Amide Scaffolds

Fluorinated aromatic amides represent a critical class of compounds in drug discovery and development. The introduction of fluorine atoms into an aromatic ring can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Fluorine's high electronegativity can alter the electronic nature of the aromatic ring, impacting intermolecular interactions. nih.gov Consequently, the strategic placement of fluorine atoms is a widely employed strategy to optimize the pharmacological profile of lead compounds.

Similarly, cyclic amide scaffolds, such as the pyrrolidine (B122466) ring present in (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone, are prevalent in a vast array of natural products and synthetic molecules with significant biological activity. The constrained conformational flexibility of the cyclic system can pre-organize appended functional groups for optimal interaction with biological macromolecules, leading to enhanced potency and selectivity. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals. wikipedia.org

Significance of the this compound Moiety in Chemical Transformations and Research

The this compound moiety serves as a valuable synthon, or building block, in organic synthesis. The presence of the difluorophenyl group offers sites for further functionalization through aromatic substitution reactions, while the amide linkage provides a stable and synthetically versatile handle. The pyrrolidine nitrogen can also participate in various chemical transformations.

The combination of these features makes this moiety a key intermediate in the synthesis of more complex molecules. For instance, related structures have been investigated for their potential as inhibitors of various enzymes, highlighting the importance of the fluorinated benzamide (B126) core. nih.gov The specific 2,3-difluoro substitution pattern can impart distinct electronic and steric properties compared to other isomers, potentially leading to unique biological activities.

Below is a table summarizing the key chemical properties of this compound and a closely related compound for comparative analysis.

PropertyThis compound(2,4-Difluorophenyl)(piperidin-4-yl)methanone (B1355115)
Molecular Formula C₁₁H₁₁F₂NOC₁₂H₁₃F₂NO
Molecular Weight 211.21 g/mol 225.23 g/mol nih.gov
General Description SolidSolid
Reactivity The difluorophenyl ring can undergo nucleophilic aromatic substitution. The amide bond can be hydrolyzed under strong acidic or basic conditions.Similar reactivity profile.

Current State of Research and Emerging Opportunities for the Compound

Current research involving structures related to this compound is largely focused on their potential applications in medicinal chemistry. The development of novel synthetic methodologies to access these and similar fluorinated compounds efficiently and stereoselectively is an active area of investigation. For example, the synthesis of related polyfluorinated benzamides has been explored for their antiangiogenic activity. nih.gov

Emerging opportunities for this compound lie in its use as a scaffold for the generation of compound libraries for high-throughput screening. The ability to readily modify both the aromatic and the cyclic portions of the molecule allows for the creation of a diverse set of derivatives with a wide range of biological activities. Furthermore, the unique electronic properties conferred by the difluoro substitution may find applications in the development of novel materials, such as organic electronics or functional polymers. As our understanding of the structure-activity relationships of fluorinated compounds continues to grow, so too will the potential applications of this compound in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-difluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMBTZNXIVPALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2,3 Difluorophenyl Pyrrolidin 1 Yl Methanone

Classical Amidation Pathways for (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone Synthesis

Traditional methods for forming the amide bond between 2,3-difluorobenzoic acid and pyrrolidine (B122466) have relied on well-established chemical transformations. These pathways often involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the secondary amine.

Acyl Halide Coupling with Pyrrolidine

A common and effective method for the synthesis of amides is the reaction between an acyl halide and an amine. chegg.com In the context of synthesizing this compound, this involves the use of 2,3-difluorobenzoyl chloride as the activated carboxylic acid derivative.

The first step in this process is the conversion of 2,3-difluorobenzoic acid to 2,3-difluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting 2,3-difluorobenzoyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution.

The subsequent reaction with pyrrolidine, a secondary amine, proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the desired amide product. A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid that is generated as a byproduct.

Reaction Scheme for Acyl Halide Coupling:

Reactant 1Reactant 2ReagentsProductByproduct
2,3-Difluorobenzoic acidThionyl chloride-2,3-Difluorobenzoyl chlorideSO₂, HCl
2,3-Difluorobenzoyl chloridePyrrolidineTriethylamineThis compoundTriethylammonium chloride

Carboxylic Acid Activation and Coupling Reactions

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the acidic nature of the carboxylic acid protonating the amine, rendering it non-nucleophilic. Therefore, the carboxylic acid must first be activated. This is achieved by converting the hydroxyl group into a better leaving group.

A variety of activating agents can be employed for this purpose. For instance, the use of 1-propanephosphonic acid anhydride (B1165640) has been reported for the synthesis of a similar compound, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, from 2,4-difluorobenzoic acid. nih.govresearchgate.net This suggests that a similar approach could be viable for the synthesis of the target molecule. Another approach involves the use of trichlorotriazine (B8581814) (TCT) in the presence of a formamide (B127407) catalyst, which has been shown to be a cost-effective method for amide bond formation. nih.gov

Anhydride-Mediated Amide Formation

The use of carboxylic acid anhydrides is another classical method for amide synthesis. In this approach, 2,3-difluorobenzoic acid can be converted to its corresponding anhydride. This can be achieved through various methods, including dehydration or reaction with an acyl halide. The resulting 2,3-difluorobenzoic anhydride is more reactive than the carboxylic acid and will react with pyrrolidine to form the desired amide.

A related strategy involves the in-situ formation of a mixed anhydride. For example, triflic anhydride can be used to promote the synthesis of primary amides from carboxylic acids. thieme-connect.de While this specific example leads to a primary amide, the principle of using a highly reactive anhydride to activate the carboxylic acid is applicable to the synthesis of secondary amides as well.

Novel and Optimized Synthetic Approaches

More recent synthetic strategies have focused on improving the efficiency, selectivity, and environmental footprint of amide bond formation. These approaches often utilize catalytic methods and adhere to the principles of green chemistry.

Catalyst-Mediated Amidation Strategies (e.g., Carbodiimide (B86325)/HOBt Couplings)

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used coupling reagents in peptide synthesis and can be applied to the formation of other amides. peptide.comuni-kiel.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov

To minimize side reactions and reduce the risk of racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.combachem.com The O-acylisourea intermediate reacts with HOBt to form an active ester, which is more stable and less prone to side reactions but still sufficiently reactive to form the amide bond upon reaction with the amine. nih.gov The combination of a carbodiimide with HOBt is a robust and widely employed method for amide synthesis. nih.govnih.gov Other uronium-based coupling reagents, such as TBTU, have also been developed and are effective for promoting amide bond formation. bachem.comnih.gov

Common Coupling Reagents and Additives:

Reagent/AdditiveFull NameFunction
DCCDicyclohexylcarbodiimideCoupling reagent
DICDiisopropylcarbodiimideCoupling reagent
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideWater-soluble coupling reagent
HOBt1-HydroxybenzotriazoleAdditive to suppress side reactions
TBTU2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborateCoupling reagent

Green Chemistry Principles in Synthetic Route Design for Fluorinated Amides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org When applied to the synthesis of fluorinated amides like this compound, these principles can lead to more sustainable and environmentally friendly manufacturing processes. rsc.org

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic methods are generally more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. acs.org This could involve exploring solvent-free reaction conditions or using more environmentally benign solvents.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org The catalyst-mediated amidation strategies discussed in section 2.2.1 are a prime example of this principle in action.

Use of Renewable Feedstocks : While not always directly applicable to the synthesis of highly functionalized aromatic compounds, the use of starting materials derived from renewable sources is a key goal of green chemistry. acs.orgatiner.gr

Recent advancements in electrosynthesis also offer a greener alternative for amide bond formation, potentially reducing the need for harsh reagents and minimizing waste generation. rsc.org The development of one-pot syntheses for fluorinated amides further contributes to the greening of these processes by reducing the number of reaction steps and purification procedures. acs.orgnih.gov

Photoredox or Electrochemistry-Enabled Synthesis of Fluorinated Amides

Recent advancements in synthetic organic chemistry have highlighted the utility of photoredox and electrochemistry-enabled reactions for the construction of complex molecules under mild conditions. These methods offer unique pathways for the formation of C-N bonds and the introduction of fluorine-containing moieties.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of amides and fluorinated compounds. This strategy often involves the generation of radical intermediates that can participate in C-N bond-forming reactions. For instance, a photoredox-catalyzed approach could involve the coupling of a 2,3-difluorophenyl radical precursor with a pyrrolidine-based radical or vice versa. While a direct photoredox synthesis of this compound has not been explicitly detailed in the reviewed literature, related transformations provide a strong basis for its feasibility. For example, photoredox-catalyzed methods have been successfully employed for the synthesis of various fluorinated amides. nih.govmdpi.com These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate the necessary reactive intermediates.

A plausible photoredox pathway could involve the generation of a 2,3-difluorobenzoyl radical from a suitable precursor, such as 2,3-difluorobenzoyl chloride, which could then be trapped by pyrrolidine. Alternatively, a pyrrolidin-1-yl radical could be generated and coupled with a 2,3-difluorophenyl-containing species. The reaction conditions for such transformations typically involve an organic solvent, a photocatalyst, and a light source (e.g., blue LEDs) at room temperature.

Electrochemistry-Enabled Synthesis: Electrochemical methods provide an alternative approach to generate reactive intermediates for amide synthesis. Anodic oxidation can be employed to activate carboxylic acids or amines, facilitating their coupling. In the context of synthesizing this compound, an electrochemical approach could involve the oxidation of 2,3-difluorobenzoic acid to form an activated species that readily reacts with pyrrolidine. Electrochemical fluorination is a known process, and electrochemical methods have been applied to the synthesis of various organic compounds, including amides. nih.govnih.gov

A potential electrochemical synthesis could be carried out in an undivided cell with graphite (B72142) or platinum electrodes. The reaction mixture would typically consist of 2,3-difluorobenzoic acid, pyrrolidine, a supporting electrolyte, and a suitable solvent. By applying a constant current, the desired amide can be formed. Flow electrochemistry offers a scalable and efficient platform for such transformations. nih.govnih.gov

MethodCatalyst/MediatorPrecursorsGeneral ConditionsPotential Advantages
Photoredox CatalysisIr or Ru photocatalyst2,3-Difluorobenzoyl derivative and Pyrrolidine derivativeVisible light, room temperature, organic solventMild reaction conditions, high functional group tolerance
Electrochemistry- (Direct) or Mediator2,3-Difluorobenzoic acid and PyrrolidineConstant current, supporting electrolyte, solventAvoids use of stoichiometric reagents, potential for automation and scalability

Table 1: Potential Photoredox and Electrochemical Synthetic Approaches

Functionalization and Derivatization Strategies for this compound

Further modification of this compound can provide access to a diverse range of analogues with potentially altered physicochemical and biological properties. Functionalization strategies can target the difluorophenyl ring, the pyrrolidine nitrogen, or the pyrrolidine ring system, including the stereoselective synthesis of chiral derivatives.

Electrophilic and Nucleophilic Modifications of the Difluorophenyl Ring

The electronic properties of the 2,3-difluorophenyl ring, influenced by the two fluorine atoms and the amide group, dictate its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The fluorine atoms are ortho, para-directing but deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect and mesomeric electron-donating effect. The amide group is also a deactivating, meta-directing group. The combined effect of these substituents would make the difluorophenyl ring less reactive towards electrophiles compared to benzene (B151609). The most likely positions for electrophilic attack would be C4 and C6, which are para and ortho to the fluorine at C3 and meta to the carbonyl group. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄(2,3-Difluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone and/or (2,3-Difluoro-6-nitrophenyl)(pyrrolidin-1-yl)methanone
BrominationBr₂, FeBr₃(4-Bromo-2,3-difluorophenyl)(pyrrolidin-1-yl)methanone and/or (6-Bromo-2,3-difluorophenyl)(pyrrolidin-1-yl)methanone
AcylationRCOCl, AlCl₃(4-Acyl-2,3-difluorophenyl)(pyrrolidin-1-yl)methanone and/or (6-Acyl-2,3-difluorophenyl)(pyrrolidin-1-yl)methanone

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNA_r): The presence of two electron-withdrawing fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution, particularly if a good leaving group is present or can be introduced. For instance, if a nitro group were introduced onto the ring, it would further activate the ring towards SNA_r, allowing for the displacement of a fluorine atom by a nucleophile. The positions ortho and para to the activating group are the most susceptible to nucleophilic attack.

Modifications of the Pyrrolidine Nitrogen and Ring System

The pyrrolidine moiety offers several sites for modification.

Modifications of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring in this compound is part of an amide and is therefore generally unreactive towards electrophiles. However, reduction of the amide carbonyl group would yield the corresponding amine, (2,3-difluorophenyl)methyl(pyrrolidin-1-yl)amine, which would have a nucleophilic nitrogen atom that could be further functionalized.

Modifications of the Pyrrolidine Ring: The α-protons to the carbonyl group on the pyrrolidine ring are acidic and can be removed by a strong base to form an enolate or a related intermediate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. This approach has been used for the α-functionalization of N-acylpyrrolidines. Furthermore, radical-mediated C-H functionalization could also be a viable strategy to introduce substituents onto the pyrrolidine ring.

Position of ModificationType of ReactionReagentsPotential Products
α-Carbon of PyrrolidineEnolate Alkylation1. Strong base (e.g., LDA) 2. Electrophile (e.g., R-X)(2,3-Difluorophenyl)(2-alkylpyrrolidin-1-yl)methanone
Pyrrolidine Ring C-HRadical C-H FunctionalizationRadical initiator, SubstrateSubstituted this compound

Table 3: Potential Modifications of the Pyrrolidine Ring

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the pyrrolidine ring of this compound can lead to the formation of stereoisomers with distinct biological activities.

From Chiral Precursors: One of the most straightforward approaches is to start the synthesis with a chiral pyrrolidine derivative. For example, using (R)- or (S)-2-methylpyrrolidine in the amide coupling reaction with 2,3-difluorobenzoic acid would yield the corresponding chiral amide. A wide variety of chiral pyrrolidine derivatives are commercially available or can be synthesized from readily available starting materials like proline.

Asymmetric Synthesis: Asymmetric catalytic methods can be employed to introduce stereocenters into the pyrrolidine ring. For example, asymmetric hydrogenation of a suitable unsaturated precursor could yield a chiral pyrrolidine derivative. Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes to construct substituted chiral pyrrolidines. nih.govacs.org This could be applied to synthesize a chiral pyrrolidine precursor which is then acylated.

Diastereoselective Functionalization: If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions on the pyrrolidine ring. For example, the deprotonation of an N-aroyl-2-substituted pyrrolidine can generate a chiral enolate, which may react with electrophiles in a diastereoselective manner.

StrategyDescriptionExample
Chiral Pool SynthesisUtilization of readily available chiral starting materials.Coupling of 2,3-difluorobenzoic acid with (R)-prolinol.
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.Asymmetric hydrogenation of a pyrroline (B1223166) precursor.
Diastereoselective SynthesisA pre-existing stereocenter directs the formation of a new one.Alkylation of a chiral N-(2,3-difluorobenzoyl)pyrrolidine derivative.

Table 4: Strategies for Stereoselective Synthesis of Chiral Analogues

Chemical Reactivity and Reaction Mechanisms of 2,3 Difluorophenyl Pyrrolidin 1 Yl Methanone

Reactivity of the Amide Functional Group

The amide group, a derivative of a carboxylic acid, is characterized by a carbonyl carbon bonded to a nitrogen atom. In (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone, this is a tertiary amide, as the nitrogen is part of a pyrrolidine (B122466) ring and is bonded to the carbonyl carbon and two other carbon atoms. Generally, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair delocalizing into the carbonyl system. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This delocalization reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.com However, under appropriate conditions, the amide group can participate in several key reactions.

Amide hydrolysis, the cleavage of the carbon-nitrogen bond by water, is a slow reaction that requires harsh conditions such as heating in the presence of a strong acid or base. chemistrytalk.org The products of this reaction are the corresponding carboxylic acid (2,3-difluorobenzoic acid) and amine (pyrrolidine).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrytalk.orgwikipedia.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of the amine (pyrrolidine) as its conjugate acid (pyrrolidinium ion). The final product is 2,3-difluorobenzoic acid. wikipedia.org

Base-Promoted Hydrolysis: In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. wikipedia.orglibretexts.org This step is typically the rate-determining step. The subsequent elimination of the pyrrolidinide anion is difficult as it is a strong base and thus a poor leaving group. wikipedia.org The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic leaving group, ultimately forming a carboxylate salt and the neutral pyrrolidine amine after an acid-base reaction. libretexts.org Due to the requirement for a full equivalent of base to deprotonate the product, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

The amide carbonyl group is resistant to reduction but can be converted to an amine using powerful reducing agents. rsc.org The most common and effective reagent for this transformation is Lithium Aluminium Hydride (LiAlH₄). rsc.orgimperial.ac.ukrsc.org This reaction converts the this compound into 1-((2,3-Difluorophenyl)methyl)pyrrolidine.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. rsc.orgrsc.org The resulting tetrahedral intermediate contains an oxygen atom coordinated to an aluminum species. Unlike the reduction of esters, the reaction proceeds through the elimination of the oxygen atom (as an aluminate) to form a transient iminium ion. A second hydride ion then attacks the iminium carbon, completing the reduction to the tertiary amine. rsc.orgimperial.ac.uk

Other reagents can also be employed for amide reduction, often requiring more forcing conditions or offering different selectivities. Catalytic hydrogenation, for instance, typically requires very high pressures and temperatures to be effective. acs.org

Table 1: Common Reagents for the Reduction of Tertiary Amides
ReagentTypical ConditionsProductNotes
Lithium Aluminium Hydride (LiAlH₄)Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workupTertiary AmineStandard, highly effective method for reducing amides to amines. rsc.orgnih.gov
Borane (BH₃) or complexes (e.g., BH₃·THF)Anhydrous THF, often with heatingTertiary AmineAnother effective reagent, sometimes offering different chemoselectivity compared to LiAlH₄.
Catalytic Hydrogenation (H₂)High pressure (>190 atm), high temperature (>200 °C), specific catalysts (e.g., Copper Chromite)Tertiary AmineLess common due to the harsh conditions required. acs.org
Hydrosilanes (e.g., PMHS)Transition metal or Lewis acid catalyst (e.g., Et₂Zn)Tertiary AmineRepresents a milder, more modern approach to amide reduction. acs.org

Due to resonance stabilization, the amide carbonyl is less electrophilic than that of ketones or esters, making it less reactive towards most nucleophiles. libretexts.orgmasterorganicchemistry.com Nucleophilic acyl substitution reactions, which are common for more reactive acyl derivatives, are difficult with amides because the amide anion is a very poor leaving group. wikipedia.org

However, highly reactive organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the carbonyl carbon of tertiary amides. minia.edu.eglibretexts.org The initial addition forms a relatively stable tetrahedral intermediate where the negatively charged oxygen is coordinated to the metal cation (Li⁺ or MgX⁺). youtube.com Unlike the reaction with esters, this intermediate does not readily break down to form a ketone because the dialkylamido group is a poorer leaving group than an alkoxide. Upon aqueous workup, this intermediate is typically hydrolyzed back to the starting amide or, under forcing conditions with excess organometallic reagent, can lead to the formation of a ketone which is then immediately attacked by a second equivalent of the nucleophile to yield a tertiary alcohol after workup. minia.edu.eg A special class of amides, known as Weinreb amides, can be used to reliably stop the reaction at the ketone stage. youtube.com

Reactivity of the 2,3-Difluorophenyl Moiety

The 2,3-difluorophenyl ring is an electron-deficient aromatic system. The two fluorine atoms significantly influence its reactivity through strong inductive electron withdrawal (-I effect) and moderate resonance electron donation (+R effect).

Aromatic rings that are electron-poor are susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. chemistrytalk.orgpressbooks.pub In this compound, the aromatic ring is activated towards SNAr by three electron-withdrawing groups: the two fluorine atoms and the pyrrolidinylmethanone group.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized, and this delocalization is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack. chemistrytalk.orgyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For this specific molecule, both fluorine atoms are potential leaving groups. Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond, rather than the expulsion of the leaving group. pressbooks.pub

Attack at C2 (ortho to the amide): A nucleophile attacking the C2 position would displace the fluorine atom. The negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent fluorine at C3 and the amide group at C1 (ortho).

Attack at C3 (meta to the amide): A nucleophile attacking the C3 position would displace the other fluorine atom. The negative charge in this intermediate would be stabilized by the adjacent fluorine at C2, but less effectively by the meta-disposed amide group. youtube.com

Therefore, nucleophilic attack is more likely to occur at the C2 position, leading to the substitution of the fluorine atom ortho to the amide functionality.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. libretexts.org The substituents already present on the ring determine both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. libretexts.orgrsc.org

In this compound, we have three substituents to consider:

Fluorine atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the reaction rate compared to benzene (B151609). wikipedia.orgimperial.ac.uk However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. rsc.orgimperial.ac.uk

Amide group (-CONR₂): This group is strongly deactivating due to both inductive and resonance effects that withdraw electron density from the ring. It is a meta-director. rsc.org Attack at the meta position avoids placing the positive charge of the arenium ion on the carbon directly attached to the electron-withdrawing carbonyl group. rsc.org

Table 2: Analysis of Directing Effects for EAS on this compound
Position of AttackInfluence of F at C2 (o,p-director)Influence of F at C3 (o,p-director)Influence of Amide at C1 (m-director)Overall Likelihood
C4 (para to F at C1)Para (favorable)Ortho (favorable)Ortho (unfavorable)Possible, but disfavored by the strong meta-director.
C5 (meta to both F atoms)Meta (unfavorable)Meta (unfavorable)Meta (favorable)Most Likely. Strongly favored by the powerful meta-directing amide group.
C6 (ortho to F at C1)Ortho (favorable)Para (favorable)Para (unfavorable)Sterically hindered and disfavored by the strong meta-director.

Considering the powerful meta-directing and deactivating nature of the amide group, electrophilic substitution is expected to occur predominantly at the C5 position, which is meta to the amide and avoids the steric hindrance of the C6 position. The entire ring is significantly deactivated, so forcing conditions would likely be required for any EAS reaction to proceed.

Directed Ortho Metalation (DoM) Strategies on the Fluorinated Ring

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of an adjacent ortho-position on an aromatic ring by a strong base, typically an organolithium reagent. wikipedia.org This process generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce substituents with high regioselectivity. wikipedia.orgorganic-chemistry.org

In the case of this compound, the tertiary amide group (-CONR₂) is a potent DMG. wikipedia.orgorganic-chemistry.org The mechanism involves the coordination of the lithium atom from the organolithium base to the Lewis basic oxygen atom of the amide carbonyl. This pre-coordination complex positions the base in close proximity to the ortho-protons of the phenyl ring, increasing their kinetic acidity and facilitating selective deprotonation. wikipedia.org

The fluorinated ring of this compound presents a unique scenario for DoM due to the presence of both the strong amide DMG and the two fluorine atoms, which are considered moderate DMGs. The regiochemical outcome of the metalation is determined by the cumulative directing effect of these substituents. The amide group directs metalation to the C2 and C6 positions. However, the C2 position is already substituted with a fluorine atom. The fluorine atoms at C2 and C3 also influence the acidity of the ring protons. The C6 position is ortho to the powerful amide DMG, making it the most probable site for lithiation. The aryllithium intermediate formed at C6 can then be trapped by a range of electrophiles (E+), leading to the synthesis of 1-(2,3-difluoro-6-substituted-benzoyl)pyrrolidine derivatives.

SubstituentPositionDirecting Group ClassificationOrtho-Position(s) Targeted
-(CO)N(CH₂)₄C1StrongC2, C6
-FC2ModerateC1, C3
-FC3ModerateC2, C4
This interactive table summarizes the directing effects of the substituents on the phenyl ring.

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, exhibits its own distinct reactivity profile within the this compound molecule. wikipedia.org

This compound is a tertiary amide. The nitrogen atom of the pyrrolidine ring is bonded to the carbonyl carbon and two methylene (B1212753) carbons within the ring. Due to the absence of a proton on the nitrogen atom, it cannot undergo direct N-alkylation or N-acylation reactions, which typically require an N-H bond for deprotonation or displacement. Furthermore, the lone pair of electrons on the nitrogen atom is significantly delocalized into the adjacent carbonyl group through resonance. nih.gov This resonance stabilization reduces the nucleophilicity and basicity of the nitrogen atom, rendering it unreactive towards electrophiles like alkyl halides or acyl chlorides under standard conditions. Any functionalization would need to target the carbon atoms of the pyrrolidine ring or involve cleavage of the ring itself.

While the pyrrolidine ring is generally stable, its C-N bonds can be cleaved under specific reaction conditions, leading to ring-opening or ring-expansion products. These transformations are challenging for unstrained rings like pyrrolidine compared to highly strained rings such as aziridines. researchgate.net However, various methods have been developed to achieve this.

Oxidative methods can generate iminium ion intermediates, which are susceptible to nucleophilic attack, resulting in C-N bond cleavage. Another strategy involves the use of specialized reagents. For instance, difluorocarbene has been shown to enable the deconstructive functionalization of unstrained cyclic amines, potentially leading to N-formyl haloamide products after ring opening. researchgate.net Silylium-induced C-N bond cleavage represents another modern approach, particularly for α-substituted cyclic amines. researchgate.net These reactions often proceed through complex mechanisms involving single-electron transfer or the formation of reactive intermediates that lower the activation energy for C-N bond scission.

Reaction TypeReagents/ConditionsPotential Product Type
Oxidative Ring OpeningOxidizing agents (e.g., NBS, NCS)Halogenated amides
Deconstructive FunctionalizationDifluorocarbene precursors (e.g., TMSCF₃)N-formyl haloamides
Silylium-Induced CleavageHydrosilane/B(C₆F₅)₃N-silylaminoalkenes
This interactive table summarizes potential methods for pyrrolidine ring transformation.

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving amides is crucial for controlling their reactivity and designing new synthetic methods. Computational and experimental studies have provided deep insights into the transition states and reaction dynamics of fundamental amide transformations.

Amide hydrolysis, the cleavage of the robust amide bond, can proceed under acidic or basic conditions. chemistrysteps.com The reaction is generally slow due to the resonance stabilization of the amide bond. nih.gov Mechanistic studies, particularly computational transition state analyses, have elucidated the key steps and energy barriers involved.

In base-catalyzed hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.comnih.gov This leads to the formation of a high-energy tetrahedral intermediate. The rate-determining step is typically the breakdown of this intermediate, which involves the expulsion of the amine as a leaving group. chemistrysteps.com Computational studies have shown that explicit solvent molecules play a critical role in stabilizing the transition state. nih.gov For example, calculations on simple amides like formamide (B127407) and N-methylacetamide revealed that the transition state is stabilized by several water molecules hydrogen-bonded to the attacking hydroxide and the carbonyl oxygen. nih.gov The size of the substituents on the amide can hinder the approach of these solvating water molecules, thereby destabilizing the transition state and increasing the free energy barrier of the reaction. nih.gov

AmideExperimental Free Energy Barrier (kcal/mol)Calculated Free Energy Barrier (kcal/mol)
Formamide21.221.6
N-methylacetamide21.522.7
N,N-Dimethylformamide (DMF)22.623.1
N,N-Dimethylacetamide (DMA)24.126.0
This interactive table shows a comparison of experimental and calculated free energy barriers for the base-catalyzed hydrolysis of various amides, highlighting the impact of substitution. nih.gov

Acid-catalyzed hydrolysis proceeds via a different mechanism, typically involving initial protonation of the carbonyl oxygen. mcmaster.caacs.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual departure of the amine as a protonated species. acs.org

Amide formation is the reverse of hydrolysis and typically involves the condensation of a carboxylic acid and an amine, with the elimination of water. The direct reaction is often thermodynamically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction usually requires catalysts or coupling agents.

Catalytic cycles for amide formation, whether mediated by acids, bases, or other catalysts like boronic acids, fundamentally rely on a series of proton transfer steps. In a typical acid-catalyzed cycle, the carboxylic acid is first protonated to increase its reactivity. The amine then attacks the activated carbonyl group. A series of proton transfers facilitates the departure of water as a leaving group, ultimately regenerating the catalyst and forming the amide bond.

Modern research has also explored the role of proton-coupled electron transfer (PCET) in activating N-H bonds for C-N bond formation. acs.org In these catalytic cycles, a base and a photoredox catalyst can work in concert to abstract a hydrogen atom (a proton and an electron) from an amide or amine, generating a highly reactive amidyl radical that can then participate in bond-forming reactions. acs.org While often applied to different reaction types than direct condensation, these studies underscore the central role of proton dynamics in mediating the reactivity of nitrogen-containing functional groups.

Advanced Spectroscopic and Structural Elucidation of 2,3 Difluorophenyl Pyrrolidin 1 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals can be achieved, offering unambiguous evidence of the compound's connectivity and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

While specific experimental data for this compound is not extensively published, the structural assignment can be confidently predicted based on well-established principles and data from analogous compounds. Multi-dimensional NMR techniques are crucial for this process.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the molecule. For the pyrrolidine (B122466) ring, correlations would be expected between the protons on adjacent carbons (e.g., H2'↔H3' and H4'↔H5'). In the aromatic ring, correlations would be observed between the adjacent protons H4, H5, and H6, confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals of the pyrrolidine ring (C2'/C5' and C3'/C4') and the aromatic ring (C4, C5, C6) based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular puzzle. Key expected HMBC correlations include:

From the pyrrolidine protons at C2' to the amide carbonyl carbon (C=O).

From the aromatic proton at C6 to the carbonyl carbon (C=O) and to C2 and C4.

From the aromatic proton at C4 to C2, C3, and C6.

These combined techniques provide a robust and definitive assignment of the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)Key HMBC Correlations (Predicted)
C=O-168-172H2', H6
C1-125-130 (d, JCF)H5, H6
C2-150-155 (dd, JCF)H4
C3-148-153 (dd, JCF)H4, H5
C47.15-7.25 (m)124-128 (d, JCF)C2, C3, C6, C=O
C57.35-7.45 (m)128-132C1, C3, C4
C67.25-7.35 (m)120-124 (d, JCF)C1, C2, C4, C=O
C2'/C5'3.40-3.60 (t)46-50C3'/C4', C=O
C3'/C4'1.85-2.05 (m)23-27C2'/C5'

Dynamic NMR for Conformational Analysis of the Amide Bond and Pyrrolidine Ring

The rotation around the amide C-N bond in N-aroylpyrrolidines is known to be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net This restricted rotation can lead to the observation of distinct signals for the α-protons (and carbons) of the pyrrolidine ring at low temperatures, as they become diastereotopic.

Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, can be used to quantify the energy barrier for this rotation. As the temperature is increased, the rate of rotation increases, leading to the coalescence of the separate signals into a single, time-averaged signal. The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. researchgate.netnih.gov

Similarly, the five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes between various "envelope" and "twist" forms. nih.gov While this process is typically fast on the NMR timescale at room temperature, leading to averaged signals, substituents or specific interactions can influence the conformational equilibrium. DNMR can provide insights into the energetics of this ring-puckering process.

Fluorine NMR (¹⁹F NMR) for Probing Electronic Environments and Interactions

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion. azom.comhuji.ac.il The chemical shifts of the fluorine atoms in this compound are highly sensitive to their local electronic environment.

For a 1,2,3-trisubstituted benzene (B151609) ring, the two fluorine atoms at positions 2 and 3 would appear as distinct signals. Their chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group. Furthermore, significant spin-spin coupling would be observed:

³J(F-F): A three-bond coupling between the two adjacent fluorine atoms.

J(H-F): Coupling between each fluorine atom and the nearby aromatic protons (e.g., ³J(F2-H3), ⁴J(F2-H4), etc.).

The magnitude of these coupling constants provides valuable structural information. The wide chemical shift range of ¹⁹F NMR makes it an excellent probe for detecting subtle changes in molecular conformation and intermolecular interactions. azom.com

Table 2: Predicted ¹⁹F NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm vs. CFCl₃)Predicted MultiplicityMajor Couplings (Predicted)
F2-135 to -145dd³JF2-F3, ³JF2-H1
F3-140 to -150ddd³JF3-F2, ³JF3-H4, ⁴JF3-H2

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of the Amide and Fluorinated Aromatic System

The vibrational spectrum of this compound is dominated by several key features:

Amide I Band: This is one of the most intense and characteristic bands in the IR spectrum, appearing in the region of 1630-1680 cm⁻¹. It primarily corresponds to the C=O stretching vibration. Its exact position is sensitive to the electronic effects of the substituents and hydrogen bonding. esisresearch.org

Amide II and III Bands: These bands, found at lower frequencies, are more complex and involve a mixture of N-H bending and C-N stretching vibrations. However, for a tertiary amide like this compound, the Amide II band (typically around 1550 cm⁻¹) is absent.

C-F Stretching Modes: The stretching vibrations of the carbon-fluorine bonds on the aromatic ring typically give rise to strong absorptions in the IR spectrum in the 1100-1300 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: Vibrations associated with the benzene ring are expected in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring appears in the 2850-2960 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3050-3100MediumStrong
Aliphatic C-H Stretch2850-2960Medium-StrongMedium
Amide I (C=O Stretch)1640-1670Very StrongMedium
Aromatic C=C Stretch1450-1600Medium-StrongStrong
C-F Stretch1100-1300Very StrongWeak
C-N Stretch1250-1350MediumMedium

Solid-State Vibrational Analysis and Hydrogen Bonding Studies

In the solid state, intermolecular interactions, such as weak C-H···O or C-H···F hydrogen bonds, can influence the vibrational frequencies. researchgate.net Comparing the solid-state IR or Raman spectrum with a solution-phase spectrum can reveal shifts in key vibrational modes, particularly the C=O stretch. A redshift (shift to lower frequency) of the Amide I band in the solid state often indicates the presence of intermolecular hydrogen bonding, which weakens the C=O double bond. High-resolution solid-state techniques can provide information on crystal packing and polymorphic forms. irdg.org

X-Ray Crystallography and Solid-State Structure

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. While a crystal structure for this compound is not publicly available, detailed crystallographic analysis of the closely related compound, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone , provides significant insights into the likely solid-state characteristics. nih.gov This analogue shares the key 2,3-difluorophenyl moiety, allowing for a robust examination of its role in directing crystal packing and determining conformational preferences.

The compound crystallizes in the monoclinic P2₁/c space group. The piperazine (B1678402) ring within this analogue adopts a stable chair conformation. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., C-F···O, C-H···F)

Notably, the structure is stabilized by weak intermolecular C—H···F interactions. nih.gov These interactions, though weaker than conventional hydrogen bonds, are significant in the context of fluorinated organic molecules. The fluorine atoms, with their high electronegativity, act as weak hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules. This contributes to the formation of a stable, three-dimensional crystalline lattice. In the case of the piperazine analogue, these C—H···F interactions, in conjunction with C—H···O hydrogen bonds, connect molecules into tetrameric units. nih.gov

The interplay of these varied weak interactions (C—H···O and C—H···F) is a common feature in the crystal engineering of fluorinated aromatic compounds, guiding the assembly of molecules into well-defined supramolecular structures.

Conformational Preferences and Torsional Angles in the Solid State

The conformation of the molecule in the solid state is defined by the relative orientations of its constituent parts, which can be quantified by torsional (dihedral) angles. In the analogue, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, the dihedral angle between the fluorobenzene (B45895) ring and the piperazine ring is 75.98 (2)°. nih.gov This significant twist between the aromatic and heterocyclic rings indicates a non-planar molecular conformation in the solid state.

Furthermore, the dihedral angle between the fluorobenzene and the sulfonyl-bound benzene rings is 30.97 (2)°. nih.gov These specific torsional angles are a result of minimizing steric hindrance between the bulky substituents while maximizing favorable intermolecular packing interactions. It is highly probable that this compound would also adopt a non-planar conformation, characterized by a significant torsional angle between the 2,3-difluorophenyl group and the pyrrolidine ring to alleviate steric strain.

Key Dihedral Angles in (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone
Torsional Angle DescriptionAngle (°)Reference
Fluorobenzene Ring vs. Piperazine Ring75.98 (2) nih.gov
Fluorobenzene Ring vs. Sulfonyl Benzene Ring30.97 (2) nih.gov

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance (beyond basic identification)

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provide invaluable information on the fragmentation pathways of a molecule, aiding in its structural elucidation. For this compound, the fragmentation patterns can be predicted based on the behavior of structurally similar compounds, particularly α-pyrrolidinophenone derivatives. wvu.eduwvu.eduresearchgate.net

Upon ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the molecule undergoes collision-induced dissociation (CID). The most likely fragmentation pathways involve the cleavage of the amide bond and fragmentation within the pyrrolidine ring.

A dominant fragmentation pathway for protonated α-pyrrolidinophenone cathinones is the neutral loss of the pyrrolidine moiety (71 Da), leading to the formation of an acylium ion. researchgate.net For this compound, this would correspond to the loss of pyrrolidine to form the 2,3-difluorobenzoyl cation.

Subsequent fragmentation of the 2,3-difluorobenzoyl cation could involve the loss of carbon monoxide (CO), a common fragmentation for benzoyl derivatives, to produce a difluorophenyl cation. Further fragmentation of the pyrrolidine ring itself is also expected. Common fragmentation patterns for amines involve α-cleavage adjacent to the nitrogen atom. libretexts.org This could lead to the formation of various smaller fragment ions.

Predicted Major Fragmentation Pathways for this compound
Precursor IonFragmentation StepProduct IonNeutral Loss
[M+H]⁺Loss of Pyrrolidine[C₇H₃F₂O]⁺C₄H₉N
[C₇H₃F₂O]⁺Loss of Carbon Monoxide[C₆H₃F₂]⁺CO
[M+H]⁺α-cleavage of pyrrolidine ringVarious smaller fragmentsVarious radical species

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of a chiral compound. nih.gov

The ECD spectrum typically exhibits positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the molecule. nih.gov For a chiral derivative of this compound, the main chromophore would be the 2,3-difluorobenzoyl group. The interaction of this chromophore with the chiral pyrrolidine ring would give rise to a characteristic ECD spectrum.

Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the ECD spectra of chiral molecules. nih.gov By comparing the experimentally measured ECD spectrum with the calculated spectra for different stereoisomers and conformers, it is possible to assign the absolute configuration of the chiral center and gain insight into the molecule's preferred solution-phase conformation. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis. nih.gov

Theoretical and Computational Chemistry of 2,3 Difluorophenyl Pyrrolidin 1 Yl Methanone

Electronic Structure and Bonding Analysis

Detailed quantum chemical calculations are necessary to elucidate the electronic properties and bonding characteristics of (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. For aromatic amides, the HOMO is typically localized on the aromatic ring and the amide nitrogen, while the LUMO is often distributed over the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The electron density distribution, influenced by the electronegative fluorine atoms on the phenyl ring and the amide functionality, would be polarized. The fluorine atoms and the carbonyl oxygen would exhibit higher electron density, making them potential sites for electrophilic attack, while the adjacent carbon atoms and the amide nitrogen would be more electron-deficient.

Table 1: Predicted Key Geometric Parameters from Quantum Chemical Calculations (Hypothetical Data)

Parameter Predicted Value
C=O Bond Length ~1.23 Å
C-N (amide) Bond Length ~1.36 Å
Dihedral Angle (Phenyl-Amide) 30-60°

Note: The data in this table is hypothetical and represents typical values for similar compounds, as specific computational data for this compound is not available in published literature.

Conformational Landscape and Energy Barriers

The flexibility of this compound is primarily determined by rotation around the amide bond and the bond connecting the carbonyl group to the aromatic ring, as well as the puckering of the pyrrolidine (B122466) ring.

Rotation around the C-N amide bond is a well-studied phenomenon and is typically restricted due to the partial double bond character arising from resonance. This restriction can lead to the existence of distinct rotational isomers. The energy barrier for this rotation in N-benzoyl pyrrolidine derivatives has been investigated using dynamic NMR spectroscopy and computational methods. For N-benzoyl pyrrolidine, the rotational barrier is reported to be around 65.2 kJ/mol. researchgate.net The presence of substituents on the benzene (B151609) ring can influence this barrier; electron-withdrawing groups like fluorine are generally expected to slightly increase the rotational barrier.

Rotation around the bond connecting the carbonyl carbon to the 2,3-difluorophenyl ring also has an energy barrier, which determines the orientation of the aromatic ring relative to the amide plane. Steric hindrance between the ortho-fluorine atom and the carbonyl oxygen would likely result in a non-planar ground state conformation.

Table 2: Estimated Rotational Energy Barriers (Hypothetical Data)

Rotational Bond Estimated Energy Barrier (kJ/mol)
Amide (CO-N) Bond 65 - 75

Note: The data in this table is hypothetical and based on values for similar compounds, as specific computational data for this compound is not available in published literature.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, most commonly envelope and twist forms. The specific puckering is influenced by the substituents on the ring. For N-acyl pyrrolidines, the N-acyl group tends to favor an axial orientation for substituents at the 2- and 5-positions. The energy differences between these puckered conformations are typically small, and the ring can be flexible, undergoing pseudorotation. Computational studies on proline-containing peptides have extensively characterized the energetics of pyrrolidine ring puckering.

Reactivity Predictions and Mechanistic Insights from Computational Studies

Computational studies can provide valuable insights into the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), regions susceptible to electrophilic and nucleophilic attack can be identified. The carbonyl oxygen would be a likely site for protonation or coordination to Lewis acids. The aromatic ring, influenced by the fluorine substituents, would be susceptible to nucleophilic aromatic substitution.

Mechanistic studies of reactions involving this molecule, such as hydrolysis of the amide bond or reactions at the aromatic ring, could be computationally modeled to determine reaction pathways and activation energies. However, no such specific computational reactivity studies for this compound have been found in the reviewed literature.

Fukui Functions and Electrophilic/Nucleophilic Attack Sites

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. These functions help identify the locations most susceptible to electrophilic, nucleophilic, and radical attacks by analyzing the changes in electron density.

Electrophilic Attack Sites: In this compound, the sites most prone to electrophilic attack are those with the highest electron density. The oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidine ring are expected to be primary targets for electrophiles due to the presence of lone pairs of electrons. The difluorophenyl ring, being electron-deficient due to the electronegative fluorine atoms, is less likely to undergo electrophilic attack.

Nucleophilic Attack Sites: Conversely, sites with lower electron density are more susceptible to nucleophilic attack. The carbonyl carbon is a primary site for nucleophilic attack because of the polarization of the carbon-oxygen double bond, which leaves the carbon atom with a partial positive charge. The carbon atoms in the difluorophenyl ring attached to the fluorine atoms also exhibit some electrophilic character.

A related study on a piperidine (B6355638) derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), utilized molecular electrostatic potential (MEP) analysis to identify reactive sites. In MEP analysis, regions of negative potential (typically colored red) indicate susceptibility to electrophilic attack, while areas of positive potential (colored blue) suggest sites for nucleophilic attack. nanobioletters.com For this compound, a similar analysis would likely highlight the carbonyl oxygen as a region of high negative potential and the carbonyl carbon as a region of high positive potential.

Table 1: Predicted Reactive Sites in this compound

Type of AttackPredicted Primary Site(s)Predicted Secondary Site(s)
ElectrophilicCarbonyl Oxygen, Pyrrolidine Nitrogen-
NucleophilicCarbonyl CarbonCarbon atoms of the difluorophenyl ring bonded to fluorine

Reaction Energetics, Transition State Geometries, and Reaction Coordinates

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By calculating reaction energetics, determining transition state geometries, and mapping reaction coordinates, a detailed understanding of how a reaction proceeds can be achieved.

Transition State Geometries: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can determine the precise geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes.

Reaction Coordinates: The reaction coordinate is a path that connects the reactants to the products through the transition state. By mapping this path, the entire mechanism of the reaction can be visualized and understood in detail.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as NMR chemical shifts and IR frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a reliable tool in structural elucidation. d-nb.info The accuracy of these predictions depends on the chosen computational method and basis set. For fluorinated organic molecules, including those similar to this compound, specific computational approaches have been developed to achieve high accuracy for ¹H, ¹³C, and ¹⁹F NMR spectra. mdpi.com

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon~165-175
Phenyl C-F~150-160 (with C-F coupling)
Phenyl C-H~110-130
Pyrrolidine CH₂ (adjacent to N)~45-55
Pyrrolidine CH₂ (beta to N)~25-35

Note: These are estimated values based on typical chemical shifts for similar functional groups and are not from a specific calculation on this molecule.

IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule's bonds. DFT calculations can predict these frequencies with good accuracy. For this compound, the most prominent peaks in the predicted IR spectrum would correspond to the C=O stretching of the amide, C-F stretching in the aromatic ring, and C-N stretching of the pyrrolidine ring.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models

The solvent in which a reaction is carried out can have a significant impact on the properties and reactivity of the solute. Computational models can account for these solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide a good approximation of the solvent's effect on the solute's electronic structure and geometry. arxiv.orgarxiv.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models. arxiv.org Explicit solvent models are particularly important for understanding reactions where the solvent actively participates in the reaction mechanism. nih.gov

For this compound, using an implicit solvent model could predict how its dipole moment and the energies of its molecular orbitals change in solvents of different polarities. An explicit solvent model, for instance with water or methanol, would provide a more detailed picture of the hydration or solvation shell around the molecule and how specific solvent molecules interact with the carbonyl group and the fluorine atoms. nih.gov

Derivatives and Analogues of 2,3 Difluorophenyl Pyrrolidin 1 Yl Methanone

Synthesis and Characterization of Structural Analogues

The creation of structural analogues of (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone generally employs well-established synthetic methodologies. A common approach involves the coupling of a substituted benzoic acid with a cyclic amine to form the characteristic amide bond. Following synthesis, the new compounds are rigorously characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their identity and purity.

A primary strategy for diversification of the lead compound involves alterations to the pyrrolidine (B122466) ring. This can be achieved by introducing a variety of substituents at different positions on the ring or by varying the ring size itself. For example, the five-membered pyrrolidine ring can be expanded to a six-membered piperidine (B6355638) or a seven-membered azepane ring. The synthesis of such analogues has been reported, including (2,4-difluorophenyl)(4-piperidinyl)methanone and (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. prepchem.comnih.gov The introduction of substituents, such as methyl groups, can influence the conformational preferences of the ring. nih.gov A photo-promoted ring contraction of pyridines has also been explored as a method for synthesizing pyrrolidine derivatives. osaka-u.ac.jp

The aromatic portion of the molecule presents another key site for modification. The fluorine substitution pattern on the phenyl ring can be varied to produce isomers such as (2,4-difluorophenyl), (2,6-difluorophenyl), and (3,5-difluorophenyl) analogues. prepchem.comnih.govnih.gov Beyond altering the fluorine positions, other substituents can be introduced to the aromatic ring to modulate its electronic and steric properties. Examples from the literature include the synthesis of chloro, nitro, and trifluoromethyl substituted analogues, such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone and (2-Chloro-3,5-dinitro-phen-yl)(piperidin-1-yl)methanone. nih.govnih.gov

The amide bond is a critical linker in the this compound scaffold, and its replacement with isosteres can lead to compounds with altered physicochemical properties, such as metabolic stability and membrane permeability. nih.govsci-hub.se Heterocyclic rings are commonly employed as amide bond surrogates. sci-hub.se For instance, 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles have been successfully used as isosteric replacements for amide bonds in various drug discovery programs. nih.govcambridgemedchemconsulting.com These heterocycles can mimic the geometry and hydrogen bonding characteristics of the amide group while offering improved metabolic stability. sci-hub.secambridgemedchemconsulting.com The 1,4-disubstituted 1,2,3-triazole is considered an isostere of the trans amide bond, while the 1,5-disubstituted version mimics the cis conformation. nih.gov

Structure-Reactivity and Structure-Conformation Relationships in Derivatives

The structural modifications imparted on the this compound core have a significant impact on the reactivity and conformational behavior of the resulting derivatives. The electronic nature of substituents on the aromatic ring can directly influence the reactivity of the amide carbonyl group.

The three-dimensional arrangement of these molecules is also heavily influenced by their constituent parts. For example, in the crystal structure of (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring adopts a chair conformation, and the dihedral angle between the piperidine and benzene (B151609) rings is 48.75 (7)°. nih.gov Similarly, in (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, the piperazine (B1678402) ring also assumes a chair conformation. nih.govresearchgate.net The dihedral angles between the various rings in this molecule have been precisely determined through X-ray crystallography. nih.govresearchgate.net In some derivatives, intermolecular forces such as C—H⋯O and C—H⋯F hydrogen bonds play a crucial role in stabilizing the crystal structure. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), have been used to study the molecular geometry and electronic properties of derivatives like ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). nanobioletters.com

Advanced Functionalization Strategies of the Core Scaffold for Chemical Probes

The this compound scaffold can be strategically functionalized to create sophisticated chemical probes. These tools are invaluable for elucidating biological pathways and identifying molecular targets. Advanced strategies involve the incorporation of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), which allow for the visualization and isolation of binding partners.

Another powerful approach is the introduction of photoreactive groups, which enable spatiotemporal control over the probe's activity. Furthermore, the scaffold can be modified to include chemically reactive moieties designed to form covalent bonds with specific targets, thereby allowing for irreversible labeling and subsequent identification. These advanced functionalization techniques transform the core structure into a versatile tool for chemical biology and drug discovery research.

Advanced Applications and Potential in Chemical Science and Technology Non Biological/non Clinical

Use as a Versatile Synthetic Building Block or Intermediate in Complex Molecule Synthesis

While direct and extensive literature on the use of (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone as a synthetic building block is not widely available, the reactivity of its constituent functional groups suggests its potential as a valuable intermediate. The difluorophenyl ring can undergo further aromatic substitution reactions, allowing for the introduction of additional functionalities. The amide bond, while generally stable, can be cleaved under specific conditions to yield the corresponding carboxylic acid and amine, providing a route to other derivatives.

The true value of this compound may lie in its role as a precursor or intermediate in the synthesis of more complex molecules. For instance, related compounds such as (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) are known to be key intermediates in the preparation of pharmaceutical compounds. Although outside the non-clinical scope of this article, this highlights the general utility of difluorophenyl methanone (B1245722) scaffolds in multi-step synthetic sequences. The pyrrolidine (B122466) moiety can also be a site for further chemical modification, potentially leading to the creation of diverse molecular architectures. The stability of the this compound structure makes it an attractive scaffold to which other chemical entities can be attached, paving the way for the synthesis of novel compounds with tailored properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound contains several features that are conducive to participation in supramolecular chemistry and self-assembly. The presence of fluorine atoms allows for the formation of non-covalent interactions such as halogen bonding and hydrogen bonding, which are key driving forces in the bottom-up construction of well-ordered molecular assemblies. The amide group is a classic motif for forming strong hydrogen bonds, often leading to the formation of predictable one-dimensional chains or more complex two- and three-dimensional networks.

Table 1: Crystallographic Data for the Related Compound (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₈H₁₈F₂N₂O₃S
Molecular Weight380.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a17.0456 (4) Å
b7.6026 (1) Å
c15.5113 (3) Å
β113.513 (1)°
Volume1843.22 (6) ų
Z4

Note: This data is for a structurally related compound and is presented for illustrative purposes.

Integration into Advanced Materials Science

The unique properties conferred by the fluorine atoms and the robust amide linkage make this compound an interesting candidate for integration into advanced materials.

Polymer Chemistry Applications with Fluorinated Amide Units

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorinated amide units, such as the one present in this compound, into polymer backbones could lead to the development of high-performance materials. While there is no specific literature detailing the use of this exact compound as a monomer, the general principles of polymer chemistry suggest its potential. For example, if functionalized with appropriate reactive groups, it could be polymerized to form fluorinated polyamides. Such polymers could exhibit enhanced solubility in organic solvents compared to their non-fluorinated counterparts, while retaining high thermal stability. rsc.org The presence of the difluorophenyl group could also impart specific properties such as increased glass transition temperatures and modified mechanical properties. mdpi.com

Development of Chemical Probes for Fundamental Chemical Research (excluding biological targets)

At present, there is no available research that specifically describes the development or use of this compound as a chemical probe for fundamental, non-biological chemical research.

Application in Catalysis or Ligand Design

There is currently no publicly available scientific literature that details the application of this compound in the fields of catalysis or ligand design. While some pyrrolidone derivatives have been explored as ligands in catalysis, these are structurally distinct from the compound . researchgate.net

Future Research Directions and Unaddressed Challenges for 2,3 Difluorophenyl Pyrrolidin 1 Yl Methanone

Development of More Sustainable and Efficient Synthetic Methodologies

A significant challenge in the study of novel compounds is the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional methods for synthesizing aryl ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of harsh Lewis acids and halogenated solvents. Future research must prioritize the development of greener alternatives for the synthesis of (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone.

Key areas for exploration include:

Catalytic Acylation: Investigating heterogeneous catalysts or recyclable homogeneous catalysts like aluminum dodecatungstophosphate for the Friedel-Crafts acylation can minimize waste and improve atom economy. organic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed coupling reactions of 2,3-difluorophenyl boronic acids with an activated pyrrolidine (B122466) carbonyl source could offer a mild and efficient route. organic-chemistry.org The use of water as a solvent in such reactions represents a significant step towards sustainability.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Traditional Approach Sustainable Future Approach Key Advantages of Future Approach
Acylation Stoichiometric AlCl₃ in CS₂ or DCM Catalytic AlPW₁₂O₄₀ under solvent-free conditions organic-chemistry.org Recyclable catalyst, reduced waste, milder conditions
Coupling Grignard reagents with acyl chlorides Pd-catalyzed Suzuki coupling in water organic-chemistry.org High functional group tolerance, lower toxicity
Process Multi-step synthesis with isolation One-pot tandem reaction (e.g., addition-oxidation) nih.gov Increased efficiency, reduced solvent use, time-saving

Deeper Exploration of Reactivity under Non-Standard Conditions

The reactivity of this compound under standard laboratory conditions is yet to be established. An even greater challenge lies in understanding its behavior under non-standard conditions, which can unlock novel transformations and applications. Future research should venture into photochemistry, electrochemistry, and mechanochemistry to probe the compound's reactivity profile.

Photoredox Catalysis: The difluorophenyl moiety can be susceptible to single-electron transfer (SET) processes. researchgate.net Visible-light photoredox catalysis could enable novel C-H functionalization on either the aromatic ring or the pyrrolidine scaffold, or facilitate unique cycloadditions. researchgate.netmdpi.com The benzophenone (B1666685) core itself is a well-known photosensitizer, suggesting intriguing possibilities for self-sensitized reactions. researchgate.net

Electrochemical Synthesis: Electrocatalysis offers a reagent-free method for driving redox reactions. Future studies could explore the electrochemical reduction of the ketone or oxidation of the pyrrolidine ring to generate reactive intermediates for further derivatization.

Mechanochemistry: Solid-state reactions induced by mechanical force (ball-milling) can offer solvent-free reaction pathways, leading to different product selectivities compared to solution-phase chemistry. organic-chemistry.org Exploring the mechanochemical reactivity of this compound is a key unaddressed challenge.

Table 2: Potential Reactivity Studies under Non-Standard Conditions

Condition Potential Reaction Research Goal
Photocatalysis C-H activation of the pyrrolidine ring Generate novel derivatives with enhanced properties.
Electrochemistry Oxidative coupling of the pyrrolidine moiety Synthesize dimeric structures or introduce new functional groups.
Mechanochemistry Solvent-free cross-coupling reactions Develop environmentally friendly synthetic protocols. organic-chemistry.org

Advanced Computational Modeling for Complex Chemical Environments

Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms, thereby guiding experimental work. For this compound, where experimental data is lacking, in silico studies are not just beneficial but essential. The challenge is to create models that accurately reflect the compound's behavior in complex, real-world environments.

Future computational work should focus on:

Quantum Mechanics (QM): Density Functional Theory (DFT) studies, similar to those performed on related structures, can be used to calculate the optimized molecular geometry, electronic properties (HOMO-LUMO gap), and reactive sites. nanobioletters.com This can provide insights into its stability and potential reactivity.

Molecular Dynamics (MD): MD simulations can model the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. frontiersin.orgrowan.edu This is crucial for understanding how the compound might behave in a biological system or at the interface of a material.

Hybrid QM/MM Models: To simulate reactivity in complex environments, such as within an enzyme active site or on a catalyst surface, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be necessary.

Table 3: Advanced Computational Modeling Applications

Modeling Technique Property to Investigate Scientific Insight
DFT Electronic structure, bond energies, reaction pathways nanobioletters.com Prediction of reactivity, stability, and spectral properties.
MD Simulations Conformational flexibility, solvent interactions, binding modes frontiersin.org Understanding behavior in solution and potential for drug-receptor interactions.
QM/MM Enzyme-catalyzed reactions, surface chemistry Elucidation of reaction mechanisms in complex, heterogeneous environments.

Discovery of Novel Non-Biological Applications

The unique properties conferred by fluorine atoms, such as high thermal stability, hydrophobicity, and strong C-F bonds, make fluorinated organic compounds valuable in materials science and other non-biological fields. researchgate.netresearchgate.net A significant unaddressed area for this compound is the exploration of its potential beyond life sciences.

Future research should investigate its utility as:

Polymer Monomers: The compound could serve as a monomer or additive in the synthesis of high-performance polymers (e.g., analogues of PEEK), leveraging the stability of the difluorophenyl group. researchgate.net

Components in Liquid Crystals: Aromatic cores are fundamental to many liquid crystal structures. The specific electronic and steric profile of this molecule could be exploited in the design of new liquid crystalline materials. researchgate.net

Functional Materials: The polarity and electronic nature of the compound could make it a candidate for applications in organic electronics or as a component in specialty dyes or coatings.

Table 4: Potential Non-Biological Application Areas

Application Area Rationale for Investigation Desired Property
High-Performance Polymers Thermal and chemical stability of the fluorinated aryl group. researchgate.net High melting point, chemical resistance.
Liquid Crystals Rigid difluorophenyl core and polar keto-amide group. researchgate.net Specific mesophase behavior, dielectric anisotropy.
Organic Electronics Potential for electron-accepting properties due to fluorine atoms. researchgate.net Semiconductor behavior, charge transport capabilities.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Key opportunities include:

Retrosynthetic Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists, potentially identifying more sustainable pathways from inexpensive starting materials. pharmafeatures.comchemical.ai

Property Prediction: ML models can be trained to predict physicochemical properties, biological activities, and potential toxicities. This would allow for rapid in silico screening of virtual derivatives of the parent compound to prioritize synthetic targets.

Automated Synthesis: The integration of AI-driven synthesis planning with robotic lab platforms could enable the high-throughput synthesis and screening of a library of related compounds, dramatically accelerating the pace of research. mdpi.compharmafeatures.com

Table 5: Role of AI/ML in Future Research

AI/ML Application Specific Task Expected Impact
Retrosynthesis Propose diverse and novel synthetic pathways. chemical.ai Discovery of more efficient and sustainable routes.
Property Prediction Predict ADMET, material properties, and reactivity. acs.org Prioritization of high-potential derivatives for synthesis.
Process Optimization Fine-tune reaction conditions (temperature, catalyst, etc.). mindmapai.app Improved yields, reduced byproducts, and faster reactions.
Automated Synthesis Control robotic platforms for synthesis and analysis. pharmafeatures.com High-throughput discovery and optimization.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for (2,3-difluorophenyl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, typically using 2,3-difluorobenzoyl chloride and pyrrolidine. Key steps include:

  • Precursor preparation : Generate the benzoyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Coupling reaction : React the acid chloride with pyrrolidine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Triethylamine (Et₃N) is added to neutralize HCl byproducts.
  • Optimization : Yield (>75%) is achieved by controlling stoichiometry (1:1.2 molar ratio of acid chloride to pyrrolidine) and reaction time (4–6 hrs). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies structural motifs (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; pyrrolidine protons at δ 1.8–3.5 ppm). ¹⁹F NMR confirms fluorine substitution patterns .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₀F₂NO: theoretical 217.08 g/mol).
  • IR : Stretching frequencies for ketone (C=O, ~1680 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) are diagnostic .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility), water (low solubility), and ethanol (moderate). Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets and binding affinities?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The difluorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Fluorine Positioning : Compare 2,3-difluoro vs. 3,4-difluoro analogs (e.g., vs. 5). 2,3-substitution may improve metabolic stability by reducing CYP450 interactions .
  • Pyrrolidine Modifications : Introduce sulfonyl or methyl groups (as in and ) to modulate lipophilicity (clogP: 2.5–3.5) and blood-brain barrier penetration .

Q. What experimental designs resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase). Validate with orthogonal assays (e.g., SPR for binding kinetics) .
  • Batch Analysis : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Q. How can researchers leverage cheminformatics to predict metabolic pathways?

  • Methodological Answer :

  • In Silico Tools : Use MetaSite or GLORYx to identify probable Phase I/II metabolism sites. The pyrrolidine ring is prone to oxidation, while fluorophenyl groups resist hydroxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.